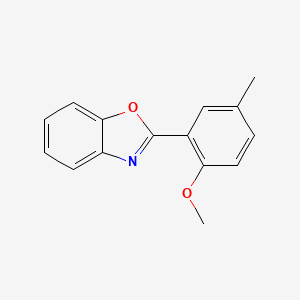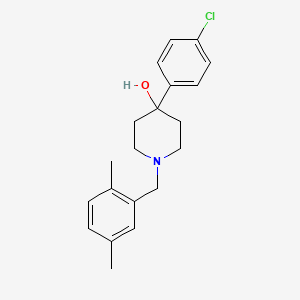
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol
Descripción general
Descripción
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperidinols, which are known for their analgesic and anxiolytic properties.
Mecanismo De Acción
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. By activating the μ-opioid receptor, 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol produces analgesic and anxiolytic effects. 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol also has affinity for the δ-opioid receptor, which is involved in the modulation of mood and stress.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol produces analgesic and anxiolytic effects by activating the μ-opioid receptor. It also produces sedation and respiratory depression, which are common side effects of opioids. 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol also increases the release of dopamine, which is a neurotransmitter that is involved in the reward system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol has several advantages for lab experiments. It is easy to synthesize and purify, and it has high affinity and selectivity for the μ-opioid receptor. However, 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol has several limitations. It produces sedation and respiratory depression, which can be lethal at high doses. 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol also has a short half-life, which limits its use in imaging studies.
Direcciones Futuras
There are several future directions for the research on 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol. One direction is to develop analogs of 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol with improved pharmacological properties, such as longer half-life and reduced side effects. Another direction is to investigate the potential therapeutic applications of 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol in humans, such as for the treatment of neuropathic pain, anxiety, and depression. Finally, 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol can be used as a tool to study the μ-opioid receptor and its role in pain, reward, and addiction.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of neuropathic pain, anxiety, and depression. 4-(4-chlorophenyl)-1-(2,4-difluorobenzyl)-4-piperidinol has also been investigated for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1-[(2,4-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2NO/c19-15-4-2-14(3-5-15)18(23)7-9-22(10-8-18)12-13-1-6-16(20)11-17(13)21/h1-6,11,23H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFPNNUUYMJOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-[(2,4-difluorophenyl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-phenyl-1H-imidazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3849898.png)

![(3S*,4S*)-4-[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3849910.png)

![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B3849922.png)


![(3,4,5-trimethoxyphenyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B3849944.png)

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-ethylpiperazine](/img/structure/B3849953.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B3849966.png)

